N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives functionalized with a sulfanyl acetamide moiety. Its core structure includes a 1,2,4-triazole ring substituted at the 4-position with a 1H-pyrrol-1-yl group and at the 5-position with a methyl group. The sulfanyl group bridges the triazole ring to an acetamide chain, which is further substituted with a 4-butylphenyl group.
The synthesis of such compounds typically involves alkylation of triazole-3-thiol precursors with α-chloroacetamides under basic conditions (e.g., KOH), followed by modifications like Paal-Knorr condensation to introduce heterocyclic substituents (e.g., pyrrole) .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-4-7-16-8-10-17(11-9-16)20-18(25)14-26-19-22-21-15(2)24(19)23-12-5-6-13-23/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVEIMIRADDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring connected to a pyrrole moiety and a butylphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Comparison of COX Inhibition Potency
| Compound Name | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.4 | High |
| Rofecoxib | 0.011 | Moderate |
Note: TBD indicates that specific data for the compound is yet to be determined.
In a study by Eren et al., compounds with similar structures were shown to exhibit COX-II selectivity with minimal ulcerogenic effects, indicating a favorable safety profile for long-term use .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively documented. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. For example, related triazole compounds have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | TBD |
| E. coli | TBD |
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in inflammatory pathways.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
- Modulation of Immune Response : Potential effects on cytokine production and immune cell activation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anti-inflammatory and antimicrobial properties. The study highlighted that modifications in the side chains significantly influenced biological activity and selectivity towards COX enzymes .
Another research effort focused on evaluating the antibacterial properties against resistant strains of bacteria, revealing promising results for derivatives structurally related to this compound .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a triazole ring and a sulfanyl group, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. The general synthetic route may include:
- Formation of the Triazole Ring: Utilizing 1H-pyrrole and appropriate reagents to create the triazole structure.
- Sulfanylation: Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Functionalization: Finalizing the structure by acylating the amine with acetic acid derivatives.
Antimicrobial Properties
Research indicates that N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Potential
The compound has been evaluated for its anticancer properties through in vitro studies. Preliminary results suggest that it may inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential therapeutic agent for inflammatory diseases such as arthritis.
Drug Development
Given its promising biological activities, this compound is being investigated for use in drug formulations targeting infections and cancer therapies.
Agricultural Uses
The compound's antifungal properties also extend to agricultural applications, where it can be used as a plant protectant against fungal pathogens. This dual application enhances its value in both healthcare and agriculture.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Showed effectiveness against E.coli and S.aureus | Potential for new antibiotic development |
| In Vitro Cancer Cell Study | Induced apoptosis in breast cancer cells | Possible lead compound for cancer therapy |
| Anti-inflammatory Research | Inhibited 5-lipoxygenase activity | Therapeutic potential in treating inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound differs from analogs in the nature of substituents on the triazole ring and the acetamide chain. Key comparisons include:
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structure: Features a furan-2-yl group at the 5-position of the triazole and an amino group at the 4-position.
- Activity : Demonstrates anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) in rat models .
N-Substituted Aryl-2-({4-[(Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides
- Structure : Substituted with pyridin-4-yl at the 5-position and an aryl carbamoyl group at the 4-position.
- Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus) and anti-inflammatory effects via protein denaturation inhibition .
- Key Difference : The pyridinyl group enhances hydrogen-bonding capacity, improving solubility compared to the target compound’s hydrophobic 4-butylphenyl group .
2-{[4-(4-Bromophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide
- Structure : Contains bromophenyl and pyridinyl substituents on the triazole, with a sulfamoylphenyl acetamide chain.
- Activity : Likely targets sulfamoyl-mediated enzyme inhibition (e.g., carbonic anhydrase), though explicit data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
